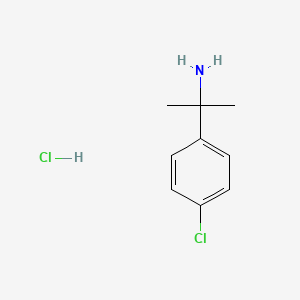

2-(4-Chlorophenyl)propan-2-amine hydrochloride

Description

The study of 2-(4-Chlorophenyl)propan-2-amine (B104399) hydrochloride falls within the broader domain of organic chemical synthesis and analysis. Its identity is established by its unique chemical structure and identifiers.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(4-chlorophenyl)propan-2-amine;hydrochloride |

| CAS Number | 151946-41-7 dajota.com.brabcr.com |

| Molecular Formula | C₉H₁₃Cl₂N |

| Parent Compound (Free Base) | 2-(4-Chlorophenyl)propan-2-amine |

| Parent CAS Number | 17797-11-4 abcr.com |

This table is interactive. Click on the headers to sort.

Halogenated aromatic amines are a class of organic compounds characterized by an aromatic ring substituted with both a halogen atom and an amino group. The presence of a halogen, such as chlorine, significantly influences the molecule's electronic properties, reactivity, and polarity. The formation of a hydrochloride salt by reacting the basic amine group with hydrochloric acid is a common strategy in chemistry to improve the compound's stability and water solubility, often converting an oily or liquid free base into a crystalline solid. researchgate.net

These compounds serve as versatile intermediates in organic synthesis. The amine group can be readily modified, and the halogenated aromatic ring can participate in various coupling reactions and nucleophilic substitutions, making them valuable building blocks for more complex molecules in pharmaceuticals and materials science. whamine.com The general reactivity of aromatic amines includes electrophilic substitution on the aromatic ring, with the amino group being a strong activating, ortho-para directing group. whamine.com

While the broader class of aromatic amines is significant in industries like dye production, pharmaceuticals, and agrochemicals, the specific contributions and applications of 2-(4-Chlorophenyl)propan-2-amine hydrochloride are not well-documented in available scientific literature. datainsightsmarket.comresearchgate.netnih.gov Aromatic amines, in general, are investigated for various purposes, including as antioxidants and precursors to high-performance polymers. researchgate.netnih.gov However, detailed research findings pinpointing the significance of this specific compound are sparse. Chemical suppliers list it primarily for research and development purposes, suggesting its role as a potential building block or intermediate in synthetic chemistry. activate-scientific.com

Based on available information, there are no clearly defined, large-scale research trajectories for this compound. Its availability from chemical suppliers indicates it is accessible for exploratory synthesis. dajota.com.bractivate-scientific.comaaronchem.com General trends in the broader field of aromatic amine research include the development of more sustainable and efficient synthesis methods, such as advancements in catalysis and continuous flow-mode synthesis, and the design of novel functionalized amines for specialized applications in advanced materials and life sciences. datainsightsmarket.commdpi.com Another area of focus is the creation of bio-based aromatic amines to improve the sustainability of chemical production. archivemarketresearch.com However, the application of these research trends specifically to this compound has not been detailed in the consulted literature.

Table 2: General Physicochemical Property Context

| Property | General Information for Halogenated Aromatic Amine Hydrochlorides | Specific Data for this compound |

|---|---|---|

| Physical State | Often crystalline solids, due to ionic salt nature. researchgate.net | Solid. activate-scientific.com |

| Solubility | Generally more water-soluble than their corresponding free bases. researchgate.netlibretexts.org | Data not available. |

| Polarity | The presence of C-Cl bonds and the ammonium (B1175870) salt group imparts significant polarity. pressbooks.pub | Data not available. |

| Boiling/Melting Point | Typically have higher melting points than the free base due to strong ionic interactions. | Data not available. |

This table provides general context. Specific quantitative data for the target compound is not available in the cited sources.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-chlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHIYOHACPZOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2-(4-Chlorophenyl)propan-2-amine (B104399) Hydrochloride Precursors

The construction of the core 2-arylpropan-2-amine structure typically involves the formation of key precursors that can be readily converted to the final amine. These pathways often begin with commercially available aromatic compounds and build the carbon skeleton and functional groups through multi-step sequences.

While direct three-component reactions of aldehydes, amines, and other reagents are common for synthesizing related α-amino compounds, the precursors for tertiary amines like 2-(4-chlorophenyl)propan-2-amine often originate from ketones. colab.ws A primary synthetic route involves the preparation of the key ketone intermediate, 1-(4-chlorophenyl)propan-1-one.

One established method begins with 4-chlorobenzaldehyde. The synthesis proceeds via a Grignard reaction with ethylmagnesium bromide to form the secondary alcohol, 1-(4-chlorophenyl)propan-1-ol. Subsequent oxidation of this alcohol, using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields the target ketone precursor, 1-(4-chlorophenyl)propan-1-one. This ketone can then be subjected to reductive amination. However, for the specific target compound, 2-(4-chlorophenyl)propan-2-amine, the key intermediate is 4'-chloroacetophenone, which can be synthesized via Friedel-Crafts acylation of chlorobenzene. This ketone can then be converted to the target amine.

An alternative approach for related structures involves the reaction of aromatic aldehydes with nitroalkanes (a Henry reaction), followed by reduction of the nitro group and other functional groups to yield the desired amine structure.

The synthesis of 2-(4-chlorophenyl)propan-2-amine hydrochloride proceeds through several critical intermediates. The specific intermediates depend on the chosen synthetic pathway. A common and direct route involves the use of 4-chlorophenylacetonitrile as a starting material.

This pathway can be outlined as follows:

Alkylation: 4-Chlorophenylacetonitrile is subjected to exhaustive methylation using a strong base like sodium amide (NaNH₂) and an excess of a methylating agent such as methyl iodide (CH₃I). This reaction forms 2-(4-chlorophenyl)-2-methylpropanenitrile.

Hydrolysis/Reduction: The resulting nitrile is then converted to the amine. This can be achieved through reduction, for example, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), which directly converts the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂). Alternatively, a Ritter reaction followed by hydrolysis can yield the tertiary amine.

Salt Formation: The final free base, 2-(4-chlorophenyl)propan-2-amine, is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt. google.com

The key intermediates in these established synthetic routes are summarized in the table below.

| Intermediate Compound | Molecular Formula | Role in Synthesis |

| 4-Chlorobenzaldehyde | C₇H₅ClO | Starting material for ketone precursor synthesis |

| 1-(4-Chlorophenyl)propan-1-one | C₉H₉ClO | Ketone precursor for reductive amination |

| 4-Chlorophenylacetonitrile | C₈H₆ClN | Starting material for alkylation route |

| 2-(4-Chlorophenyl)-2-methylpropanenitrile | C₁₀H₁₀ClN | Key alkylated nitrile intermediate |

Advanced Synthetic Strategies

Modern synthetic chemistry often requires the production of single enantiomers of chiral molecules. wikipedia.org Advanced strategies for preparing enantiopure 2-(4-chlorophenyl)propan-2-amine focus on enantioselective synthesis and chiral resolution.

Enantioselective methods aim to produce a single enantiomer directly, avoiding the waste associated with resolving a racemic mixture. wikipedia.org

Biocatalysis using transaminase (TA) enzymes has emerged as a powerful and green alternative to traditional chemical methods for producing chiral amines. researchgate.net These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity. mdpi.com

For the synthesis of enantiopure 2-(4-chlorophenyl)propan-2-amine, the process involves:

Prochiral Ketone: The substrate is the prochiral ketone, 1-(4-chlorophenyl)ethan-1-one (4'-chloroacetophenone).

Enzyme: An appropriate ω-transaminase (ω-TA) is selected. Both (R)-selective and (S)-selective transaminases are available, allowing for the synthesis of either the (R)- or (S)-enantiomer of the target amine. mdpi.com

Amine Donor: A simple, inexpensive amine such as isopropylamine (B41738) or L-alanine serves as the source of the amino group. The use of isopropylamine is advantageous as its co-product is acetone, which can be easily removed.

Cofactor: The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which is typically bound to the enzyme. nih.gov

The reaction equilibrium can be unfavorable, but strategies such as using a high concentration of the amine donor or removing the ketone co-product can drive the reaction to completion. mdpi.com This biocatalytic approach offers high enantiomeric excess (ee >99%) under mild reaction conditions. researchgate.netrsc.org

| Component | Function | Example |

| Substrate | Prochiral ketone that accepts the amine group | 1-(4-Chlorophenyl)ethan-1-one |

| Biocatalyst | Enzyme that catalyzes the stereoselective amination | (R)- or (S)-selective ω-Transaminase |

| Amine Donor | Provides the amino group for the transfer reaction | Isopropylamine, L-Alanine |

| Cofactor | Essential for enzyme catalytic activity | Pyridoxal 5'-phosphate (PLP) |

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org This is a common strategy when a racemic synthesis is more straightforward or cost-effective than an asymmetric synthesis.

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org

Reaction: The racemic 2-(4-chlorophenyl)propan-2-amine is treated with an enantiopure chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or N-acetyl-L-leucine. google.com

Separation: The resulting diastereomeric salts—(R)-amine-(+)-acid and (S)-amine-(+)-acid—have different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. wikipedia.org

Liberation: After separation, the desired diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the enantiomerically pure free amine.

The efficiency of this process depends heavily on finding a suitable combination of resolving agent and solvent that provides a significant difference in the solubilities of the diastereomeric salts. wikipedia.org

Enzymatic Kinetic Resolution: Kinetic resolution utilizes an enzyme that reacts at a different rate with each enantiomer of the racemic substrate. Lipases are commonly used for the kinetic resolution of chiral amines. google.com

The process typically involves the enantioselective acylation of the racemic amine. mdpi.com

Reaction: The racemic amine is treated with an acyl donor (e.g., an ester like ethyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB).

Selective Acylation: The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form an amide, while leaving the other enantiomer (the S-enantiomer) largely unreacted.

Separation: At approximately 50% conversion, the reaction is stopped. The resulting mixture contains one enantiomer as an amide and the other as the unreacted amine. These two compounds have different chemical properties and can be easily separated using standard techniques like extraction or chromatography.

Hydrolysis: If the acylated enantiomer is the desired product, the amide is then hydrolyzed to yield the pure amine enantiomer.

The maximum theoretical yield for any kinetic resolution is 50% for a single enantiomer. mdpi.commdpi.com

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties (solubility) for separation by crystallization. wikipedia.org | Well-established, scalable, can be cost-effective. | Requires screening of resolving agents and solvents; laborious. wikipedia.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. google.com | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50%; requires separation of product from unreacted starting material. mdpi.com |

Microwave-Assisted Synthesis for Related Pyrimidine (B1678525) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrimidine derivatives. The synthesis of pyrimidine derivatives related to 2-(4-chlorophenyl)propan-2-amine can be conceptually based on established microwave-assisted protocols that utilize the reaction of a primary amine with a suitable chloropyrimidine precursor.

A general and efficient method involves the nucleophilic aromatic substitution reaction between a primary amine and a commercially available starting material such as 2-amino-4-chloropyrimidine (B19991). In a typical procedure, 2-amino-4-chloropyrimidine and an amine, such as 2-(4-chlorophenyl)propan-2-amine, would be reacted in a solvent like anhydrous propanol (B110389) in the presence of a base, for instance, triethylamine. This reaction mixture is then subjected to microwave irradiation at a controlled temperature, typically ranging from 120–140 °C, for a short duration of 15–30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the desired product can be isolated and purified using standard laboratory techniques such as extraction and crystallization. This methodology offers a rapid and efficient route to novel pyrimidine derivatives incorporating the 2-(4-chlorophenyl)propan-2-amine scaffold.

| Reactants | Reagents/Solvents | Conditions | Product Type |

| 2-amino-4-chloropyrimidine | Primary amine (e.g., 2-(4-chlorophenyl)propan-2-amine), triethylamine, anhydrous propanol | Microwave irradiation, 120–140 °C, 15–30 min | 2-amino-4-(substituted-amino)pyrimidine |

Derivatization and Chemical Modification Reactions

The chemical structure of this compound offers several sites for derivatization and chemical modification, including the primary amine, the aromatic ring, and the chlorine substituent. These reactions are crucial for generating analogs with potentially altered physicochemical and biological properties.

Oxidation Reactions and Products

The oxidation of 2-(4-chlorophenyl)propan-2-amine, particularly in a biological context, is a key transformation. Studies on the closely related compound, 4-chloroamphetamine (4-CA), have shown that it undergoes metabolic oxidation, which is believed to be linked to its biological activity. The primary routes of oxidation for amphetamine-like compounds include N-oxidation of the amino group and hydroxylation of the aromatic ring.

N-oxidation: The primary amine can be oxidized to form the corresponding hydroxylamine (B1172632) (N-hydroxy-4-chloroamphetamine) and nitroso derivatives. The formation of N-hydroxy-4-chloroamphetamine has been studied in the context of its long-term effects on the brain. nih.gov

Aromatic Hydroxylation: The chlorophenyl ring can be hydroxylated, typically at positions ortho to the alkylamine side chain, to yield phenolic metabolites. This process is a common metabolic pathway for many aromatic compounds.

Side-Chain Oxidation: The propan-2-amine side chain can also be a site of oxidation, potentially leading to deamination and the formation of a ketone.

Acute administration of 4-chloroamphetamine has been shown to cause a significant reduction in the brain concentrations of serotonin (B10506) and its major metabolite, 5-hydroxyindoleacetic acid, indicating an impact on monoamine metabolism that is likely initiated by oxidative processes. nih.govdocumentsdelivered.com

| Oxidation Type | Potential Product |

| N-Oxidation | N-hydroxy-2-(4-chlorophenyl)propan-2-amine |

| Aromatic Hydroxylation | 2-(4-chloro-2-hydroxyphenyl)propan-2-amine |

| Side-Chain Oxidation (Deamination) | 1-(4-chlorophenyl)propan-2-one |

Reduction Reactions and Products

The chlorophenyl moiety of this compound is susceptible to reduction, which would result in the removal of the chlorine atom or saturation of the aromatic ring.

Dechlorination: The chlorine atom can be removed through catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The product of this reaction would be 2-phenylpropan-2-amine.

Birch Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgpharmaguideline.commasterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol. wikipedia.orgpharmaguideline.commasterorganicchemistry.com Applying this to 2-(4-chlorophenyl)propan-2-amine would be expected to yield a 1,4-cyclohexadiene (B1204751) derivative, with the potential for simultaneous dechlorination depending on the reaction conditions. wikipedia.orgpharmaguideline.commasterorganicchemistry.com

| Reduction Method | Potential Product |

| Catalytic Hydrogenation | 2-phenylpropan-2-amine |

| Birch Reduction | 2-(cyclohex-1,4-dien-1-yl)propan-2-amine |

Nucleophilic Substitution Reactions on the Chlorophenyl Moiety

The chlorine atom on the phenyl ring can potentially be replaced by other functional groups through nucleophilic aromatic substitution (SNAr). However, SNAr reactions on unactivated aryl halides like the chlorophenyl group in this compound are generally difficult and require harsh reaction conditions or the presence of a strong electron-withdrawing group on the aromatic ring.

For SNAr to occur on an unactivated ring, a mechanism involving a highly reactive benzyne (B1209423) intermediate is often proposed. libretexts.org This typically requires a very strong base, such as sodium amide (NaNH2), in liquid ammonia. libretexts.org The reaction of p-chlorotoluene with sodium hydroxide (B78521) at high temperatures is known to proceed through a benzyne intermediate, yielding a mixture of meta- and para-cresol. libretexts.orgpearson.com A similar reaction with 2-(4-chlorophenyl)propan-2-amine could potentially lead to the substitution of the chlorine atom with a nucleophile, such as an amino group, to form a diamine derivative. However, the reaction may not be regioselective and could yield a mixture of isomers. The direct nucleophilic substitution on the chlorophenyl moiety with amines to form a new C-N bond is challenging and often requires a catalyst.

| Reaction Type | Reagents | Potential Product |

| Nucleophilic Aromatic Substitution (via benzyne) | Strong base (e.g., NaNH2) and a nucleophile | Mixture of isomeric substitution products |

Linker Diversity and Substituent Effects in Analog Design

The design and synthesis of analogs of 2-(4-chlorophenyl)propan-2-amine can be approached by modifying the core structure through the introduction of various linkers and by exploring the effects of different substituents on the aromatic ring.

Linker Diversity: The primary amine group is a convenient handle for introducing a variety of linkers. For instance, the amine can be acylated to form amides, sulfonamides, or ureas, thereby connecting it to other molecular fragments. The synthesis of heterocyclic analogs of amphetamine has been reported where the aliphatic amine group was converted to N-methylthiourea, dithiocarbamate, methanesulfonyl, and trifluoroacetyl derivatives. nih.gov These modifications can significantly alter the lipophilicity, polarity, and hydrogen bonding potential of the molecule, which in turn can influence its biological activity.

Substituent Effects: The nature and position of substituents on the phenyl ring play a crucial role in determining the pharmacological properties of amphetamine analogs. nih.govnih.govacs.org Structure-activity relationship (SAR) studies of substituted amphetamines and cathinones have shown that para-substitution significantly impacts their activity at monoamine transporters. nih.govnih.govacs.org For example, a para-chloro substituent tends to increase the efficacy of amphetamines as locomotor stimulants. nih.gov The volume of the substituent at the 4-position of the phenyl ring has been identified as a key determinant of selectivity between the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT). nih.gov The synthesis and evaluation of analogs with different substituents at the 4-position (e.g., fluoro, bromo, methyl, methoxy) would provide valuable insights into the SAR of this class of compounds. wikipedia.org

| Modification | Example | Potential Effect |

| Linker at Amino Group | Formation of an amide with a carboxylic acid | Altered solubility and target interactions |

| Substituent on Phenyl Ring | Replacement of chlorine with fluorine or bromine | Modified electronic properties and biological activity |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 2-(4-Chlorophenyl)propan-2-amine (B104399) hydrochloride.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 2-(4-Chlorophenyl)propan-2-amine hydrochloride is characterized by absorption bands corresponding to the various vibrational modes of its constituent functional groups. As a hydrochloride salt, the primary amine group exists in its protonated form (-NH3+), which significantly influences the spectrum.

Key vibrational frequencies are associated with the p-substituted benzene (B151609) ring, the aliphatic isopropyl group, and the ammonium (B1175870) group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring produce characteristic bands in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically around 1090 cm⁻¹. The presence of the ammonium group gives rise to N-H stretching bands, which are often broad and located in the 3200-2800 cm⁻¹ range, as well as N-H bending (asymmetric and symmetric) vibrations around 1600-1500 cm⁻¹. Aliphatic C-H stretching and bending vibrations from the methyl groups are also prominent.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Ammonium (-NH3+) | 3200 - 2800 (broad) |

| C-H Stretch (Aromatic) | p-Chlorophenyl | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl (-CH3) | 2980 - 2870 |

| N-H Bend | Ammonium (-NH3+) | 1600 - 1500 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend | Methyl (-CH3) | 1470 - 1370 |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong signals are expected for the aromatic ring vibrations. The symmetric "ring breathing" mode of the para-substituted benzene ring typically produces a strong, sharp band. The C-Cl bond also gives a characteristic Raman signal. In contrast to FT-IR, the vibrations associated with the polar N-H bonds of the ammonium group are expected to be weak in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the precise carbon-hydrogen framework of a molecule. Analysis of both Proton (¹H) and Carbon (¹³C) NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure.

Proton (¹H) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The para-substitution on the phenyl ring results in a symmetrical pattern for the aromatic protons, which typically appear as two distinct doublets. The six protons of the two methyl groups are chemically equivalent and are expected to appear as a single sharp singlet. The protons of the ammonium group (-NH3+) often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Aromatic | Protons ortho to Cl | ~7.3-7.5 | Doublet | 2H |

| Aromatic | Protons meta to Cl | ~7.2-7.4 | Doublet | 2H |

| Aliphatic | Methyl (-CH3) | ~1.5-1.7 | Singlet | 6H |

Carbon (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular symmetry, fewer signals than the total number of carbon atoms are expected. The two methyl carbons are equivalent and will produce a single signal in the aliphatic region. The quaternary carbon atom bonded to both the phenyl ring and the amine group will also show a distinct signal. Within the aromatic region, four signals are anticipated for the six carbon atoms of the p-chlorophenyl ring: one for the carbon bearing the chloro substituent, one for the carbon attached to the isopropylamine (B41738) group, and two for the four C-H carbons.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1' | Quaternary Carbon (C-NH3+) | ~55-60 |

| C2' | Methyl Carbons (-CH3) | ~25-30 |

| C1 | Aromatic Carbon (C-Cl) | ~132-135 |

| C2, C6 | Aromatic Carbons (ortho to Cl) | ~128-130 |

| C3, C5 | Aromatic Carbons (meta to Cl) | ~127-129 |

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, analysis is typically performed on the free base, 2-(4-chlorophenyl)propan-2-amine (C₉H₁₂ClN). The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this free base. The presence of chlorine is readily identified by a characteristic isotopic pattern for the molecular ion, with a [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways in the mass spectrum would likely involve the loss of a methyl group (CH₃•) to form a stable [M-15]⁺ ion. Another significant fragmentation would be the cleavage of the C-C bond between the quaternary carbon and the phenyl ring, leading to characteristic fragment ions.

While mass spectrometry is a crucial tool for metabolite profiling in biological studies, specific research on the metabolic fate of this compound is not extensively detailed in the public domain. Such studies would typically involve administering the compound and analyzing biological samples (e.g., urine, plasma) using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolic products, which could include hydroxylated or dealkylated derivatives.

Chromatographic Separation Techniques for Purity and Analysis

Chromatography is fundamental to assessing the purity of this compound and for its quantitative determination. Various chromatographic methods are employed, each offering distinct advantages for specific analytical challenges.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile separation technique widely used for monitoring the progress of chemical reactions. aga-analytical.com.planalyticaltoxicology.com In the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase. psu.edu The separation is based on the differential partitioning of components between the stationary phase and the mobile phase. aga-analytical.com.pl After development, the separated spots are visualized, often using UV light or a chemical staining agent. psu.edu The relative migration distance (Rf value) is characteristic of a compound in a given TLC system and can be used for identification by comparison with a reference standard.

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Application |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (e.g., 4:1) | UV light (254 nm), Ninhydrin stain | Monitoring conversion of non-polar starting materials. |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (e.g., 9:1) | UV light (254 nm), Potassium permanganate (B83412) stain | Separating the amine product from polar impurities. |

| Alumina | Toluene / Acetone (e.g., 8:2) | UV light (254 nm), Iodine vapor | Separation of basic compounds like amines. aga-analytical.com.pl |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity assessment of pharmaceutical compounds. mdpi.com A validated reversed-phase HPLC (RP-HPLC) method can accurately determine the amount of this compound and its related substances. pensoft.netresearchgate.net The separation is typically achieved on a C18 or C8 column, where the compound is separated based on its hydrophobicity. pensoft.netnih.gov

The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. pensoft.net Detection is commonly performed using a UV detector set at a wavelength where the chlorophenyl group exhibits strong absorbance. pensoft.netresearchgate.net Method validation according to established guidelines ensures that the analytical procedure is accurate, precise, linear, and specific for its intended purpose. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection | UV at 225 nm pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC. nih.gov This results in significantly faster analysis times, improved resolution, and higher sensitivity, while also reducing solvent consumption. nih.govchromatographyonline.com Developing a UPLC method for this compound would offer a high-throughput option for quality control testing. The principles of separation are similar to HPLC, but the instrumentation is designed to operate at much higher pressures. UPLC is often coupled with mass spectrometry (UPLC-MS) for comprehensive analysis of complex samples. chromatographyonline.com

| Parameter | Typical HPLC | Typical UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Analysis Time | 10 - 30 min | 1 - 5 min |

| Peak Resolution | Good | Excellent |

| System Pressure | ~1000-4000 psi | ~6000-15000 psi |

| Solvent Consumption | Standard | Reduced |

Ion Exchange Chromatography (IEC) is a powerful purification technique that separates molecules based on their net charge. purolite.comscispace.com Since 2-(4-Chlorophenyl)propan-2-amine is a primary amine, it will be protonated and carry a positive charge at a pH below its pKa. This property makes it an ideal candidate for purification using cation exchange chromatography. biotage.com

In this process, a crude solution of the compound is loaded onto a column packed with a negatively charged stationary phase (cation exchanger). scispace.com The positively charged 2-(4-Chlorophenyl)propan-2-amine binds to the resin, while neutral impurities and anions pass through. The bound compound is then eluted by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase, which disrupts the electrostatic interaction between the compound and the resin. scispace.com IEC is highly effective for removing charged impurities and can be scaled up for preparative purification. purolite.comunc.edu

| Step | Description | Purpose |

|---|---|---|

| Equilibration | The column is washed with a low ionic strength buffer at a specific pH. | Prepares the stationary phase for sample binding. |

| Sample Loading | The sample, dissolved in the equilibration buffer, is applied to the column. | The positively charged target molecule binds to the negatively charged resin. |

| Washing | The column is washed with equilibration buffer. | Removes unbound and weakly bound impurities. |

| Elution | A buffer with increasing salt concentration (e.g., NaCl gradient) or higher pH is passed through the column. | Displaces the bound target molecule, allowing for its collection. scispace.com |

| Regeneration | The column is washed with a high salt concentration solution followed by the equilibration buffer. | Removes any remaining bound substances and prepares the column for reuse. sigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid-state of this compound has not been publicly documented through X-ray crystallography studies. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a published crystal structure for this specific compound. Therefore, detailed information regarding its unit cell parameters, space group, and atomic coordinates is not available in the current scientific literature.

Single-Crystal X-ray Diffraction (SC-XRD) for Stereoelectronic Properties

Single-Crystal X-ray Diffraction (SC-XRD) stands as the most powerful technique for the precise determination of the stereoelectronic properties of a crystalline material. This method would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental to understanding the molecule's conformation, electronic distribution, and the subtle interplay of steric and electronic effects that govern its chemical behavior.

In the absence of an experimental crystal structure, a detailed analysis of the stereoelectronic properties of this compound cannot be performed. A hypothetical SC-XRD study would be expected to reveal key structural parameters, which could then be compared with computational models to provide a comprehensive understanding of its molecular geometry.

Crystallographic Refinement Methodologies (e.g., SHELXL)

The refinement of a crystal structure from raw diffraction data is a critical step in any crystallographic analysis. Software packages such as SHELXL are widely employed for this purpose. The SHELXL program utilizes a least-squares method to refine a structural model to best fit the experimentally observed diffraction intensities.

Should a crystallographic study of this compound be undertaken, the refinement process using a program like SHELXL would involve the adjustment of atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors. The quality of the final refined structure is typically assessed by figures of merit such as the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the calculated and observed structure factors. The refinement would also allow for the location and modeling of hydrogen atoms, providing a complete and detailed picture of the molecule's structure in the solid state. Without the initial diffraction data, a discussion of the specific refinement parameters for this compound remains speculative.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, reactivity, and other molecular properties from first principles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Hydrogen Bonding Network Analysis

The crystalline structure of 2-(4-Chlorophenyl)propan-2-amine (B104399) hydrochloride is significantly influenced by the formation of a hydrogen bonding network. In its solid state, the protonated primary amine group (-NH3+) serves as a hydrogen bond donor, while the chloride anion (Cl-) acts as the primary hydrogen bond acceptor.

The principal interaction is the N-H···Cl hydrogen bond. nih.gov The three hydrogen atoms of the ammonium (B1175870) group can each participate in hydrogen bonding with surrounding chloride ions. This interaction is fundamental to the stability of the crystal lattice. These bonds define the supramolecular assembly, often leading to the formation of extended chains or more complex three-dimensional networks. mdpi.comnih.gov In similar amine hydrochloride structures, these N-H···Cl interactions are the essential forces governing crystal formation. nih.gov

Table 1: Potential Hydrogen Bond Interactions in 2-(4-Chlorophenyl)propan-2-amine hydrochloride

| Donor | Acceptor | Bond Type | Significance |

|---|---|---|---|

| N-H (Ammonium) | Cl- (Chloride) | N-H···Cl | Primary interaction stabilizing the crystal lattice |

Predictive Modeling for Synthetic Pathway Design

Predictive modeling, particularly through computational retrosynthesis, has become an invaluable tool for designing efficient and novel synthetic routes for chemical compounds. nih.govnih.gov These algorithms deconstruct a target molecule into simpler, commercially available precursors, suggesting potential reaction pathways. chemrxiv.org

For this compound, a retrosynthetic algorithm would primarily identify the carbon-nitrogen (C-N) bond as the most strategic disconnection. nih.govarxiv.org This approach simplifies the molecule into more readily accessible precursors.

A primary retrosynthetic disconnection would be:

C-N Bond Disconnection: This disconnection breaks the bond between the secondary carbon and the amine group. This suggests a synthesis via reductive amination. The precursors identified would be 1-(4-chlorophenyl)propan-2-one and a source of ammonia (B1221849). This is a common and highly effective method for synthesizing primary amines.

An alternative, though typically less favored, disconnection might be:

C-C Bond Disconnection: An algorithm might also propose cleaving the bond between the aromatic ring and the propane (B168953) side chain. This would lead to precursors such as a 4-chlorophenyl organometallic reagent and a suitable 2-aminopropane electrophile, a more complex and less common synthetic strategy.

Computational tools utilize vast reaction databases to identify these potential disconnections, applying transformation rules learned from millions of documented reactions. nih.gov

Once multiple synthetic routes are proposed, predictive models employ a scoring function to rank and prioritize them based on several factors. nih.gov These factors often include:

Number of synthetic steps: Shorter routes are generally preferred.

Cost and availability of starting materials: Routes beginning with inexpensive, readily available precursors receive higher scores.

Reaction yield: Algorithms can predict the likely yield of each step based on historical data for similar reactions.

Reaction conditions: Milder and safer reaction conditions are favored.

For this compound, the reductive amination pathway starting from 1-(4-chlorophenyl)propan-2-one would almost certainly receive the highest feasibility score. This is due to the commercial availability of the ketone precursor and the high efficiency and reliability of the reductive amination reaction. The route involving organometallic precursors would be ranked lower due to the greater complexity and potentially lower yields.

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters

QSAR models correlate variations in the physicochemical properties of compounds with changes in their biological activities. nih.gov For this compound, several key descriptors are calculated computationally to serve as parameters in these models. These parameters help predict a molecule's pharmacokinetic and pharmacodynamic behavior. frontiersin.org

Key computed parameters include measures of lipophilicity (XLogP3), size (molecular weight, heavy atom count), and polarity (topological polar surface area), which are crucial for predicting properties like membrane permeability and solubility. nih.govnih.gov

Table 2: Computed QSAR Modeling Parameters for 2-(4-Chlorophenyl)propan-2-amine

| Parameter | Value | Significance in QSAR Modeling |

|---|---|---|

| Molecular Weight | 169.65 g/mol | Influences size, diffusion, and transport across biological membranes. nih.gov |

| XLogP3 | 2.4 | A measure of lipophilicity, affecting solubility, absorption, and membrane permeability. nih.gov |

| Hydrogen Bond Donor Count | 1 | The number of N-H or O-H bonds; influences interactions with biological targets. nih.gov |

| Hydrogen Bond Acceptor Count | 1 | The number of N or O atoms; critical for forming hydrogen bonds with receptors. nih.gov |

| Rotatable Bond Count | 2 | Indicates molecular flexibility, which affects binding to target sites. nih.gov |

| Exact Mass | 169.0658271 Da | Used in high-resolution mass spectrometry for identification. nih.gov |

| Monoisotopic Mass | 169.0658271 Da | The mass of the molecule with the most abundant isotopes. nih.gov |

| Topological Polar Surface Area (TPSA) | 26 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov |

Metabolism and Biotransformation Studies in Vitro

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups on the parent molecule. For an amphetamine-like structure, these reactions primarily involve oxidation.

While 2-(4-Chlorophenyl)propan-2-amine (B104399) is a primary amine and thus does not undergo N-dealkylation itself, related secondary and tertiary amine amphetamines are known to be metabolized through this pathway. For instance, the N-methylated analog of PCA, p-chloromethamphetamine, is metabolized to PCA, demonstrating that N-dealkylation is a significant metabolic route for related compounds. wikipedia.org This process is typically catalyzed by CYP enzymes and involves the oxidative removal of an alkyl group from the nitrogen atom. mdpi.com The general mechanism involves the formation of a carbinolamine intermediate which then spontaneously cleaves to yield the dealkylated amine and a carbonyl compound.

Hydroxylation is a common Phase I metabolic pathway for aromatic compounds and alkyl side chains, mediated by CYP enzymes. For a compound like 2-(4-Chlorophenyl)propan-2-amine, several hydroxylation reactions are plausible:

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the positions ortho or meta to the chloropropylamine substituent.

Aliphatic Hydroxylation: The propyl side chain can also be a target for hydroxylation.

N-Hydroxylation: The formation of N-hydroxy metabolites is a known pathway for primary and secondary amines. The existence of N-hydroxy-4-chloroamphetamine has been reported, suggesting this is a potential metabolic route. nih.gov

These initial oxidative steps can be followed by further oxidation, leading to a variety of metabolites.

Table 1: Potential Phase I Metabolites of 2-(4-Chlorophenyl)propan-2-amine

| Metabolite | Metabolic Pathway |

| 2-(4-Chloro-3-hydroxyphenyl)propan-2-amine | Aromatic Hydroxylation |

| 2-(4-Chloro-2-hydroxyphenyl)propan-2-amine | Aromatic Hydroxylation |

| 1-(4-Chlorophenyl)-2-aminopropan-1-ol | Aliphatic Hydroxylation |

| N-Hydroxy-2-(4-chlorophenyl)propan-2-amine | N-Hydroxylation |

This table is illustrative of potential metabolites based on general metabolic pathways.

Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more hydrophilic and readily excretable.

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. nih.govwikipedia.org Primary amines can undergo N-glucuronidation. wikipedia.org The hydroxylated metabolites formed during Phase I are also excellent substrates for O-glucuronidation. This process significantly increases the water solubility of the molecule, facilitating its elimination. nih.gov

N-acetylation, catalyzed by N-acetyltransferases (NATs), is another important Phase II conjugation pathway for compounds containing a primary amine group. wikipedia.org This reaction involves the transfer of an acetyl group from acetyl-CoA to the amine nitrogen. mdpi.com The rate of N-acetylation can vary significantly between individuals due to genetic polymorphisms in NAT enzymes, leading to "fast" or "slow" acetylator phenotypes. wikipedia.org

Table 2: Potential Phase II Conjugates of 2-(4-Chlorophenyl)propan-2-amine and its Metabolites

| Conjugate | Precursor | Conjugation Pathway |

| 2-(4-Chlorophenyl)propan-2-amine-N-glucuronide | Parent Compound | N-Glucuronidation |

| Hydroxylated Metabolite-O-glucuronide | Phase I Hydroxylated Metabolites | O-Glucuronidation |

| N-Acetyl-2-(4-chlorophenyl)propan-2-amine | Parent Compound | N-Acetylation |

This table presents potential conjugates based on known Phase II metabolic reactions.

Influence of Deuterium (B1214612) Labeling on Metabolic Profiles

Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic profile of a drug. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger C-D bond compared to a C-H bond. researchgate.net Cleavage of a C-D bond by metabolic enzymes often occurs at a slower rate. nih.gov

For 2-(4-Chlorophenyl)propan-2-amine, deuteration at sites susceptible to oxidative metabolism (e.g., the aromatic ring or the propyl side chain) could:

Decrease the rate of Phase I metabolism: This can lead to a longer half-life of the parent compound.

Shift metabolic pathways: If one metabolic pathway is slowed due to deuteration, the metabolism may be redirected towards other, non-deuterated sites (metabolic switching).

In vitro studies comparing the metabolism of a deuterated versus a non-deuterated compound can provide valuable insights into the rate-limiting steps of its biotransformation and help in designing drugs with improved pharmacokinetic properties. researchgate.net

Table 3: Conceptual Influence of Deuterium Labeling on Metabolism

| Labeling Position | Potential Metabolic Effect | Rationale |

| Aromatic Ring | Decreased rate of aromatic hydroxylation | Kinetic Isotope Effect |

| Propyl Side Chain | Decreased rate of aliphatic hydroxylation | Kinetic Isotope Effect |

| Alpha-carbon to Nitrogen | Potential to slow N-dealkylation in related compounds | Kinetic Isotope Effect |

This table illustrates the theoretical impact of deuterium labeling on the metabolism of the compound.

Research on Derivatives and Analogs

Design and Synthesis of Novel Scaffolds Incorporating the 4-Chlorophenylpropan-2-amine Moiety

The design of novel chemical scaffolds is a cornerstone of medicinal chemistry, aiming to create new molecular frameworks that can serve as the basis for drugs with improved efficacy and specificity. The 4-chlorophenylpropan-2-amine moiety has been identified as a "privileged structure," a concept describing molecular frameworks that are able to provide ligand points for more than one type of biological receptor. This has spurred the development of efficient synthetic methodologies for creating diverse compound libraries based on this core.

One approach involves the synthesis of N-{2-(4-chlorophenyl) acetyl} amino alcohols. These compounds are synthesized by reducing N-{2-(4-chlorophenyl) acetyl} amino acids. This method is advantageous as the resulting amino acid derivatives may offer enhanced biocompatibility and biodegradability. researchgate.net

Another versatile scaffold is based on the thiazole (B1198619) ring. A series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones have been synthesized. The synthesis of these compounds involves multi-step reactions, starting from 4-(4-chlorophenyl)thiazol-2-amine, which is then reacted with various aldehydes and thioglycolic acid to yield a library of derivatives. researchgate.net

Furthermore, pyrano[2,3-c]pyrazole derivatives incorporating the N-(4-chlorophenyl) substituent have been synthesized through a three-component reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile. This reaction is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol, providing moderate to excellent yields in a short reaction time. nih.gov

Evaluation of Antimicrobial Activity in Related Compounds

Derivatives and analogs of 2-(4-chlorophenyl)propan-2-amine (B104399) have demonstrated a broad spectrum of antimicrobial activities, with significant effects against both bacteria and fungi.

Antibacterial Effects

A variety of synthetic compounds incorporating the 4-chlorophenyl group have shown promising antibacterial properties. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines have been evaluated for their activity against several bacterial strains. These compounds were particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) in the low micromolar range. nih.gov

In a study of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives, several compounds exhibited notable antibacterial activity. The activity of these compounds was tested against a panel of bacteria, and the results are summarized in the table below. researchgate.net

| Compound | B. Subtilis | E. Coli | S. Aureus |

| 3a | 14 | 12 | 16 |

| 3b | 12 | 11 | 13 |

| 3c | 16 | 14 | 15 |

| 4a | 20 | 19 | 21 |

| 4b | 15 | 13 | 14 |

| 4c | 13 | 12 | 11 |

| Gentamycin | 24 | 26 | 25 |

| Zone of Inhibition (mm) |

Novel hydrazone derivatives derived from 4-(4-chlorophenyl)-cyclohexane carboxylic acid have also been synthesized and evaluated for their in vitro antibacterial activity. Compounds featuring nitrogen heterocyclic rings such as pyridine, quinoline, imidazole, and indole (B1671886) showed significant activity against both Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net

Antifungal Effects (e.g., Candida Strains)

The antifungal potential of compounds structurally related to 2-(4-chlorophenyl)propan-2-amine hydrochloride has been a significant area of investigation, particularly against pathogenic Candida species.

A novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, was synthesized and tested against a panel of 63 clinical isolates of various Candida species. This compound demonstrated potent antifungal activity, with MICs for most C. albicans strains ranging from 0.00195 to 0.0078 μg/mL. At a concentration of 32 μg/mL, it exhibited fungicidal activity against nine of the tested Candida strains. nih.gov

The antifungal activity of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives was also assessed against fungal strains. The results indicated that some of these compounds had promising activity against Aspergillus flavus and Aspergillus niger. researchgate.net

| Compound | A. Flavus | A. Niger |

| 3a | 13 | 17 |

| 3b | 11 | 14 |

| 3c | 18 | 15 |

| 4a | 14 | 18 |

| 4b | 17 | 13 |

| 4c | 12 | 11 |

| Griseofulvin | 23 | 24 |

| Zone of Inhibition (mm) |

Anticancer Properties in Structurally Similar Compounds

The 4-chlorophenyl moiety is a common feature in many compounds designed and synthesized for their potential anticancer activities. Research in this area has focused on understanding the mechanisms by which these compounds inhibit cancer cell growth, including the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several derivatives containing the 4-chlorophenyl group have been shown to induce apoptosis in cancer cell lines.

For example, a series of 2-phenazinamine derivatives were synthesized and evaluated for their anticancer activity. One of the compounds, 2-chloro-N-(phenazin-2-yl)benzamide, which contains a chlorophenyl group, demonstrated a potent anticancer effect comparable to the chemotherapy drug cisplatin (B142131) against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells. Preliminary investigations into its mechanism of action using flow cytometry indicated that it induces apoptosis. nih.gov

In another study, novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and found to effectively induce apoptosis in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. mdpi.com

Cell Cycle Arrest Pathways

Disruption of the normal cell cycle is a hallmark of cancer. Compounds that can interfere with the cell cycle, causing it to arrest at specific phases, are valuable as potential anticancer agents.

A study on 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives, which can incorporate a 4-chlorophenyl group, found that one of the most potent compounds induced cell cycle arrest in the G2/M phase in HeLa (cervical cancer) cells. This cell cycle arrest was accompanied by apoptosis. nih.gov

Similarly, certain benzimidazole (B57391) derivatives have been shown to suppress cell cycle progression in various cancer cell lines. Two compounds, in particular, were found to arrest the cell cycle at different phases in A549, MDA-MB-231, and SKOV3 cells, supporting their cytotoxic effects. mdpi.com Research on an alkylaminophenol, THTMP, demonstrated that it induced cell cycle arrest at the G1/S phase in glioblastoma cells, leading to the inhibition of cell proliferation. frontiersin.org

Conclusion and Future Research Perspectives

Current Gaps and Unexplored Avenues in 2-(4-Chlorophenyl)propan-2-amine (B104399) Hydrochloride Research

The scientific literature on 2-(4-Chlorophenyl)propan-2-amine hydrochloride is sparse, presenting significant opportunities for foundational research. A primary gap exists in the comprehensive characterization of its solid-state properties. Detailed crystallographic analysis, polymorphism studies, and determination of its solubility profile in a range of solvent systems are currently lacking. Such data is fundamental for any potential application in materials science or as a synthetic intermediate.

Furthermore, the reactivity of this compound is largely unexplored. Systematic studies of its behavior in various reaction types could reveal novel synthetic pathways to more complex molecules. For instance, its utility as a building block in the synthesis of nitrogen-containing heterocyclic compounds or as a ligand in organometallic chemistry has not been investigated. The phenethylamine (B48288) scaffold is a core motif in many biologically active compounds, yet the specific structure-activity relationships for this particular halogenated and gem-dimethyl substituted analogue are unknown. biomolther.orgnih.gov

Potential Areas for Foundational Research

| Research Area | Specific Gaps | Potential Impact |

|---|---|---|

| Solid-State Chemistry | Lack of single-crystal X-ray diffraction data, polymorphism screening, and thermal analysis (DSC/TGA). | Understanding of crystal packing, stability, and physical handling properties. |

| Solution Chemistry | Limited solubility data outside of common lab solvents; pKa determination. | Essential for designing and optimizing synthetic reactions and purification protocols. |

| Synthetic Utility | Unexplored potential as a precursor in multi-step synthesis or as a ligand. | Could establish the compound as a valuable intermediate for creating novel chemical entities. |

| Stereochemistry | The compound is achiral, but its derivatives could be. Research into stereoselective synthesis of related chiral compounds is an open field. | Access to enantiomerically pure related compounds for advanced applications. |

Emerging Methodologies and Technologies for Future Studies

Advances in analytical and computational chemistry offer powerful tools to investigate this compound with unprecedented detail. These modern techniques can overcome the limitations of classical methods and provide deeper insights into the molecule's structure, behavior, and potential. chromatographyonline.com

Computational Chemistry: Ab initio molecular orbital calculations and density functional theory (DFT) could be employed to model the conformational preferences, electronic structure, and reactivity of the molecule. acs.orgacs.org Such computational studies can predict spectroscopic signatures (e.g., NMR, IR spectra), guide synthetic efforts by modeling reaction pathways, and provide a theoretical framework for understanding its chemical properties before engaging in extensive lab work.

Advanced Analytical Techniques: While standard techniques like HPLC and basic mass spectrometry are useful, more sophisticated methods can provide deeper structural and purity information. nih.govpacificbiolabs.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can provide highly accurate mass measurements, crucial for unambiguous formula determination of the compound and any derivatives or impurities. drugtargetreview.com

Tandem Mass Spectrometry (MS/MS): This can be used to study the fragmentation patterns of the molecule, providing structural insights and a basis for developing highly specific quantitative methods. chromatographyonline.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This emerging technique separates ions based on their size, shape, and charge, offering an additional dimension of separation and characterization that can distinguish between closely related isomers. drugtargetreview.com

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would definitively confirm the chemical structure by showing correlations between different atoms within the molecule.

Potential Application of Modern Techniques

| Technology | Application to 2-(4-Chlorophenyl)propan-2-amine HCl | Expected Outcome |

|---|---|---|

| Computational Modeling | DFT calculations to determine optimal geometry, vibrational frequencies, and electronic properties. acs.org | Prediction of spectroscopic data, understanding of molecular stability and reactivity. |

| High-Resolution MS | Accurate mass determination for identity confirmation and impurity profiling. drugtargetreview.com | Unambiguous molecular formula and identification of trace-level related substances. |

| Tandem MS (MS/MS) | Elucidation of fragmentation pathways. chromatographyonline.com | Structural confirmation and development of specific detection methods. |

| 2D NMR Spectroscopy | Full assignment of ¹H and ¹³C signals and confirmation of connectivity. | Definitive, unambiguous structural verification. |

Broader Implications for Medicinal Chemistry and Chemical Biology

While avoiding any discussion of specific biological effects, the structural scaffold of this compound holds relevance for the broader fields of medicinal chemistry and chemical biology. The phenethylamine core is a "privileged scaffold," meaning it is a structural framework that is recurrent in molecules known to interact with biological targets. nih.govresearchgate.netwikipedia.org The specific substitutions on this compound—a chlorine atom on the phenyl ring and two methyl groups on the alpha-carbon—provide a unique variation on this common theme.

The study of such "abiotic" or unnatural scaffolds is crucial for expanding chemical space in drug discovery. nih.gov These novel structures can explore interactions with biological systems in ways that natural products cannot, potentially leading to the development of highly specific molecular probes or tool compounds for studying biological processes. nih.gov The introduction of a gem-dimethyl group conformationally restricts the ethylamine (B1201723) sidechain, which can have significant implications for how a molecule fits into a binding pocket.

Furthermore, this compound can serve as a starting point for creating diverse chemical libraries. nih.gov By using it as a foundational building block, chemists can systematically modify its structure to explore structure-activity relationships in various contexts, contributing valuable knowledge to the design of future therapeutic agents and chemical probes. researchgate.netekb.eg The exploration of such novel chemical matter is essential for advancing our understanding of how small molecules interact with complex biological systems.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(4-Chlorophenyl)propan-2-amine hydrochloride?

Answer:

The synthesis typically involves alkylation of 4-chlorophenyl precursors with propan-2-amine derivatives. A widely used approach includes reacting a substituted benzyl halide with propan-2-amine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) . Subsequent purification via recrystallization or column chromatography, followed by hydrochloride salt formation using HCl gas or aqueous HCl, yields the final compound. Structural validation is achieved through NMR and mass spectrometry .

Advanced: How can researchers address discrepancies in stereochemical assignments for this compound?

Answer:

Discrepancies may arise due to racemization during synthesis or ambiguous NMR data. To resolve this:

- Chiral HPLC with a cellulose-based column can separate enantiomers .

- X-ray crystallography using software like SHELXL (via SHELX suite) provides unambiguous stereochemical determination by refining crystal structures .

- Compare optical rotation data with literature values for enantiopure standards (e.g., (R)-isomers in ).

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

- 1H/13C NMR confirms substitution patterns (e.g., singlet for geminal methyl groups at ~1.4 ppm) .

- Elemental analysis verifies C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How to design a robust assay for evaluating serotonin receptor binding affinity?

Answer:

- Use radioligand displacement assays with [3H]-5-HT (serotonin) in transfected HEK-293 cells expressing human 5-HT7 receptors .

- Positive controls : Known antagonists (e.g., SB-269970).

- Data normalization : Express inhibition as % displacement relative to baseline binding.

- Address non-specific binding by including excess cold ligand (1 μM 5-HT) .

Basic: How does the hydrochloride salt form influence solubility and formulation?

Answer:

The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base, facilitating in vitro assays . Solubility in organic solvents (e.g., DMSO) remains high (>100 mM), critical for stock solutions .

Advanced: What strategies mitigate hygroscopicity during long-term storage?

Answer:

- Store under anhydrous conditions (desiccator with silica gel or molecular sieves).

- Use argon/vacuum-sealed vials to prevent moisture absorption .

- Periodically validate stability via thermogravimetric analysis (TGA) to detect water uptake .

Basic: How is hydrochloride salt formation confirmed experimentally?

Answer:

- FTIR spectroscopy : Detect N–H stretching (~2500 cm⁻¹) and Cl⁻ counterion absorption bands .

- Titration with AgNO3 : Precipitate AgCl to quantify chloride content .

Advanced: How to reconcile conflicting bioactivity data across studies?

Answer:

- Assay variability : Standardize cell lines (e.g., CHO vs. HEK-293), incubation times, and buffer compositions .

- Compound stability : Verify integrity via HPLC post-assay (e.g., degradation products may confound results) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Basic: What spectroscopic markers distinguish this compound from analogs?

Answer:

- Mass spectrometry : Molecular ion peak at m/z 183.6 (free base) and 220.1 (hydrochloride) .

- NMR : Aromatic protons at 7.3–7.5 ppm (4-chlorophenyl group) and absence of fluorine signals (vs. 4-fluorophenyl analogs) .

Advanced: How to optimize crystallization conditions for X-ray studies?

Answer:

- Solvent screening : Use vapor diffusion with ethanol/water mixtures (70:30 v/v) .

- Temperature gradient : Slow cooling from 40°C to 4°C enhances crystal nucleation .

- SHELXL refinement : Apply TWIN/BASF commands for handling twinned crystals .

Basic: What are the key safety considerations for handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hood to avoid inhalation .

- Waste disposal : Neutralize with NaOH before incineration for halogenated waste .

Advanced: How to model its pharmacokinetic properties using in silico tools?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.